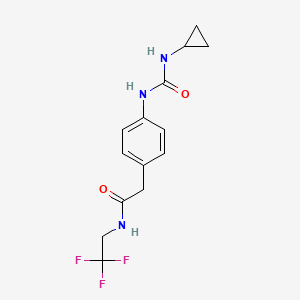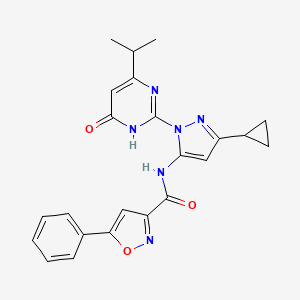
2-(4-(3-cyclopropylureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-cyclopropylureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-CPA, is a novel compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. TFA-CPA belongs to the class of urea-based compounds and has shown promising results in various scientific research studies. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds similar to "2-(4-(3-cyclopropylureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide" often focuses on their synthesis and structural characteristics. For instance, studies have explored the synthesis of N-halogeno compounds and their potential as electrophilic fluorinating agents, highlighting the importance of precise synthetic routes to obtain compounds with desired properties and functionalities (Banks et al., 1996). Similarly, investigations into the structures of N-substituted acetamides reveal how intermolecular interactions, such as hydrogen bonding and π-π interactions, influence the crystal packing and overall molecular conformation (Boechat et al., 2011).
Pharmacological Potential
Compounds with structural similarities to "2-(4-(3-cyclopropylureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide" have been evaluated for their pharmacological potential. For example, derivatives of acetamides and arylureas have been synthesized and tested for anti-inflammatory and analgesic activities, suggesting that the manipulation of substituents can significantly impact their bioactivity (Mazzone et al., 1987). Another study focused on the synthesis of cyclopropanes using a chiral auxiliary, demonstrating the importance of stereochemistry in developing compounds with potential therapeutic applications (Kojima et al., 2004).
Material Science Applications
The research extends beyond pharmacological interests, exploring applications in material science. For instance, the synthesis and dynamic stereochemistry of specific acetamides have been studied for their potential use in creating new materials with unique properties, such as those required for specific catalytic or structural functions (Negrebetsky et al., 2008).
Eigenschaften
IUPAC Name |
2-[4-(cyclopropylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)8-18-12(21)7-9-1-3-10(4-2-9)19-13(22)20-11-5-6-11/h1-4,11H,5-8H2,(H,18,21)(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRNPJUJDYOFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-cyclopropylureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)
![N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411515.png)
![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine](/img/structure/B2411519.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2411524.png)
![2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B2411525.png)
![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)
![2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2411530.png)
